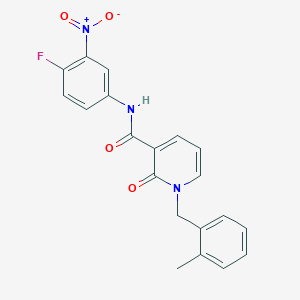

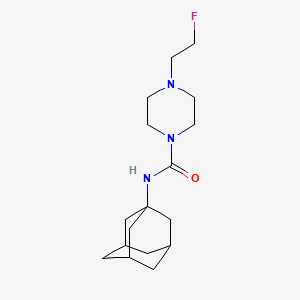

![molecular formula C18H19N3O3S2 B2497737 N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide CAS No. 477497-66-8](/img/structure/B2497737.png)

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-{2-[(2-cyanoethyl)sulfanyl]phenyl}-4-(dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C18H19N3O3S2 and its molecular weight is 389.49. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Metabolic Pathways

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide, and related compounds, have been studied for their metabolic pathways. For example, Lu AA21004, a novel antidepressant, was found to be oxidized into various metabolites, involving the action of cytochrome P450 enzymes like CYP2D6, CYP2C9, and CYP3A4/5. The study by Hvenegaard et al. (2012) elucidates the enzymatic pathways and kinetics involved in the metabolism of such compounds.

Antifungal Activity

Certain benzamide derivatives, such as N-(2-bromo-phenyl)-2-hydroxy-benzamide, have shown promising antifungal activity. A study by Ienascu et al. (2018) demonstrates the antifungal potential of these compounds against pathogens like Fusarium oxysporum and Sclerotinia sclerotiorum.

Mitosis Inhibition

Compounds like N-(1,1-dimethylpropynyl) benzamide series, closely related to the given compound, have been observed to inhibit mitosis in plant cells. The research by Merlin et al. (1987) highlights the significance of such compounds in understanding cell division processes in plants.

NO Production Inhibition

Benzamide derivatives have been isolated and studied for their potential in inhibiting nitric oxide (NO) production in microglia cells. Kim et al. (2009) identified new benzamide derivatives from Limonia acidissima with potent NO inhibitory activity, as detailed in their study (Kim et al., 2009).

Synthesis and Characterization

Several studies focus on the synthesis and characterization of sulfanilamide derivatives, which include N-substituted benzamides. Lahtinen et al. (2014) provide insights into the physical properties, thermal behavior, and antimicrobial activities of these compounds (Lahtinen et al., 2014).

Chain-Growth Polycondensation

The use of phenyl benzamide in the synthesis of well-defined aramides and block copolymers is documented by Yokozawa et al. (2002). Their research delves into the polymerization process and subsequent applications (Yokozawa et al., 2002).

Biological Evaluation

Saeed et al. (2015) investigated N-substituted benzamides for their potential biological applications, including inhibition of specific human enzymes. This research offers perspectives on the therapeutic implications of such compounds (Saeed et al., 2015).

Propriétés

IUPAC Name |

N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3S2/c1-21(2)26(23,24)15-10-8-14(9-11-15)18(22)20-16-6-3-4-7-17(16)25-13-5-12-19/h3-4,6-11H,5,13H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPORFNSPYGYBAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SCCC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-bromophenyl)-4-[(Z)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]pyrazol-1-yl]propanoic acid](/img/structure/B2497658.png)

![1-(4-chlorophenyl)-3-(3,4-dimethylphenyl)-8-ethoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2497662.png)

![1-{[(Tert-butoxy)carbonyl]amino}-4-methylcyclohexane-1-carboxylic acid](/img/structure/B2497664.png)

![2-oxo-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-chromene-3-carboxamide](/img/structure/B2497667.png)

![1-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2497668.png)

![1-butyl-4-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2497672.png)

![1-((3-Fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2497675.png)